molecular formula C12H16Br2O B15300161 1-Bromo-4-(2-bromo-1-butoxyethyl)benzene

1-Bromo-4-(2-bromo-1-butoxyethyl)benzene

Cat. No.: B15300161
M. Wt: 336.06 g/mol
InChI Key: BWTSLVLCZUPQEC-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-bromo-1-butoxyethyl)benzene (CAS: 1343111-88-5) is a brominated aromatic compound featuring a benzene ring substituted with two bromine atoms and a butoxyethyl chain. This structure positions it as a versatile intermediate in organic synthesis, particularly for cross-coupling reactions and functional group transformations. The compound’s dual bromine atoms enhance its reactivity in halogen exchange and nucleophilic substitution reactions, while the butoxyethyl group introduces steric and electronic effects that influence solubility and regioselectivity .

Properties

Molecular Formula

C12H16Br2O

Molecular Weight

336.06 g/mol

IUPAC Name

1-bromo-4-(2-bromo-1-butoxyethyl)benzene

InChI

InChI=1S/C12H16Br2O/c1-2-3-8-15-12(9-13)10-4-6-11(14)7-5-10/h4-7,12H,2-3,8-9H2,1H3

InChI Key

BWTSLVLCZUPQEC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CBr)C1=CC=C(C=C1)Br

Origin of Product

United States

Chemical Reactions Analysis

1-Bromo-4-(2-bromo-1-butoxyethyl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-bromo-1-butoxyethyl)benzene involves its role as an electrophile in various chemical reactions. The bromine atoms make the compound highly reactive towards nucleophiles, facilitating substitution and coupling reactions . The molecular targets and pathways involved depend on the specific application and reaction context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Alkyl/Ether Chains
  • 1-Bromo-4-(chloromethyl)benzene : The chloromethyl group enables efficient arylation via Suzuki-Miyaura coupling, with yields up to 96% in one-pot reactions. This contrasts with the target compound’s butoxyethyl chain, which may reduce electrophilicity but improve solubility in polar solvents .
  • 1-(2-Bromoethoxy)-4-methylbenzene : A shorter ethoxy chain with a methyl substituent simplifies synthesis but limits steric bulk compared to the butoxyethyl group. This compound is widely used in alkylation reactions .
Heterocyclic and Aromatic Substituents
  • 1-Bromo-4-(3-thienyl)benzene: Substitution with a thiophene ring enables regioselective iodination (98% yield) and subsequent Sonogashira coupling, a pathway less accessible to the target compound due to its aliphatic chain .
  • 1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene: The ethynyl group facilitates cross-coupling (e.g., Sonogashira), while the methoxy group donates electron density, enhancing aromatic electrophilic substitution. This contrasts with the electron-withdrawing bromine in the target compound .
Electron-Withdrawing Groups
  • 1-Bromo-4-(trifluoromethoxy)benzene : The trifluoromethoxy group significantly lowers electron density at the benzene ring, favoring nucleophilic aromatic substitution. This compound is critical in pharmaceutical synthesis, with a growing market driven by demand for antimalarial and agrochemical intermediates .

Key Findings :

  • Suzuki-Miyaura coupling is a robust method for attaching aryl/heteroaryl groups, though yields vary with substituent steric demand (e.g., 73% for thiophene vs. 59% for chlorophenoxy) .
  • Halogenation (e.g., iodination) achieves near-quantitative yields but requires precise control of reaction conditions .

Reactivity in Cross-Coupling Reactions

  • Sonogashira Coupling: Thiophene-substituted analogs (e.g., 1-bromo-4-(2-iodo-3-thienyl)benzene) undergo regioselective ethynylation due to differential halogen reactivity (iodine > bromine). The target compound’s bromine atoms may permit sequential functionalization but lack this selectivity .
  • Buchwald-Hartwig Amination : Electron-withdrawing groups (e.g., trifluoromethoxy) deactivate the ring, necessitating stronger catalysts. The butoxyethyl chain in the target compound may moderate this effect .

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